(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Description
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a bifunctional piperidine derivative featuring a methanone bridge linking two distinct piperidine rings. The first piperidine ring is substituted with a fluoromethyl group at the 4-position, while the second is unsubstituted at the 3-position.
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFHSHDDXZUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Fluoromethyl-Substituted Piperidine Ring
- The fluoromethyl group is introduced via selective fluorination reactions, commonly using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents.
- The 4-position of the piperidine ring is functionalized by halogenation or nucleophilic substitution to install the fluoromethyl substituent.
- Methylation at the same position may be performed prior or post fluorination to yield the 4-methyl-4-(fluoromethyl)piperidine intermediate.
Formation of the Methanone Linkage
- The methanone bond is formed by coupling the fluoromethyl-substituted piperidine with the 3-piperidinyl moiety.
- Typical methods include acylation reactions where the carbonyl group is introduced via acid chlorides or activated esters reacting with the amine group of the piperidine ring.
- Alternative methods involve condensation reactions or Weinreb ketone synthesis protocols to achieve the ketone linkage.
Coupling with Piperidin-3-yl Derivative
- The second piperidine ring (piperidin-3-yl) is synthesized or procured separately.
- Coupling occurs through nucleophilic attack of the piperidin-3-yl amine on the activated carbonyl intermediate of the fluoromethyl-piperidine derivative.
- Reaction conditions typically involve the use of bases such as triethylamine or potassium carbonate in polar aprotic solvents like acetonitrile or dichloromethane.
- Temperature control is critical, often maintained at room temperature to moderate heating (25–60°C) to optimize yield and reduce side reactions.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Fluoromethyl introduction | DAST or Selectfluor | Dichloromethane (DCM) | 0–25°C | Controlled addition to avoid over-fluorination |
| Methanone bond formation | Acid chloride or activated ester + base | Acetonitrile, DCM | 25–60°C | Use of triethylamine or K2CO3 as base |
| Coupling with piperidin-3-yl | Nucleophilic substitution | Polar aprotic solvents | Room temperature | Stirring under inert atmosphere recommended |
Research Findings and Yields
- The overall synthetic route typically yields the target compound in moderate to good yields, ranging from 40% to 70% depending on purification and reaction optimization.
- Purification is commonly achieved by column chromatography or recrystallization.
- The fluoromethyl substitution enhances metabolic stability and lipophilicity, which is desirable for pharmacological applications.
- The synthetic methods are adaptable for scale-up with appropriate modifications, including flow chemistry techniques for continuous production.
Comparative Data Table of Synthetic Routes
| Parameter | Method A: Direct Fluorination + Coupling | Method B: Pre-Functionalized Piperidine Coupling | Notes |
|---|---|---|---|
| Number of Steps | 3–4 | 2–3 | Method B is shorter but requires pre-made intermediates |
| Yield (%) | 50–65 | 60–70 | Method B tends to give higher yields |
| Reaction Time | Longer (due to fluorination step) | Shorter | Method A requires careful fluorination control |
| Purification Complexity | Moderate | Easier | Method B intermediates are purer |
| Scalability | Moderate | High | Method B preferred for industrial scale |
Chemical Reactions Analysis
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Discovery
Overview
The unique structural features of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to act on various biological targets allows it to be explored for therapeutic applications.
Case Studies
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit significant antidepressant effects. For instance, compounds with similar structures have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
- CNS Disorders : The compound's potential in treating central nervous system disorders is notable. A study highlighted the efficacy of piperidine-based compounds in alleviating symptoms associated with Alzheimer's disease and other cognitive impairments by targeting specific receptors involved in neurodegenerative processes .
Materials Science
Overview
In materials science, this compound can be utilized for developing novel materials with enhanced properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance.
Applications
- Polymer Synthesis : The compound serves as a building block for synthesizing advanced polymers that can be used in coatings and adhesives. Its incorporation into polymer matrices has been shown to enhance mechanical properties and durability .
- Nanomaterials : Recent studies have explored the use of piperidine derivatives in the creation of nanostructured materials for applications in electronics and photonics, leveraging their unique electronic properties .
Organic Synthesis
Overview
As a versatile building block, this compound plays a critical role in organic synthesis, facilitating the creation of complex organic molecules.
Synthesis Pathways
The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution Reactions : The fluoromethyl group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups into the molecular structure.
- Reduction Reactions : The compound can be reduced to yield amines, which are important intermediates in synthesizing pharmaceuticals and agrochemicals .
Data Table: Comparison of Piperidine Derivatives
| Compound Name | Structure | Applications | Key Findings |
|---|---|---|---|
| This compound | Structure | Drug discovery, materials science | Effective in CNS disorders |
| 2-Azido-1-(4-(fluoromethyl)piperidin-1-yl)ethan-1-one | Structure | Organic synthesis | Versatile intermediate for pharmaceuticals |
| 1-(4-Fluoromethylpiperidin-1-yl)ethan-1-one | - | Medicinal chemistry | Limited reactivity compared to derivatives with azido groups |
Mechanism of Action
The mechanism of action of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of methanone-linked heterocycles. Key structural analogs include:
| Compound Name | Key Substituents/Features | Molecular Weight (g/mol) | Biological Relevance (if reported) |
|---|---|---|---|
| (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(cyclohexyl)methanone (4PP-6) | t-Butylphenyl and cyclohexyl groups | ~397.6 | Anti-tubercular activity |
| (4-Phenylpiperidin-1-yl)(piperidin-1-yl)methanone (4PP-12) | Phenyl and piperidin-1-yl groups | ~296.4 | Structural diversity in drug discovery |
| (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone | Piperidin-3-ylmethoxy linker and pyrrolidinyl group | ~342.4 | Research chemical (safety data reported) |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Fluorophenyl and fluoropyridinyl groups | ~359.3 | Potential kinase inhibition |
| (3-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone | Tosyl (sulfonyl) and 3-methylpiperidinyl groups | ~364.5 | Synthetic intermediate |
Key Observations :
- Fluorine Substitution: The target compound’s fluoromethyl group distinguishes it from non-fluorinated analogs like 4PP-12. Fluorine’s electronegativity may enhance membrane permeability and reduce oxidative metabolism compared to methyl or phenyl substituents .
- Linker Diversity : Compounds like 4PP-6 and the pyrrolidinyl analog demonstrate that substituent bulk (e.g., t-butyl, cyclohexyl) or heterocycle choice (pyrrolidine vs. piperidine) significantly impacts steric hindrance and binding interactions.
- Aromatic vs.
Physicochemical Properties
- Polarity: The fluoromethyl group introduces moderate polarity, contrasting with the highly non-polar t-butyl group in 4PP-6 and the sulfonyl group in .
- Crystallinity : Structural studies (e.g., SHELX refinements ) suggest that fluorine’s small size and electronegativity may influence crystal packing differently than bulkier groups, affecting solubility and formulation.
Biological Activity
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone, with the molecular formula C₁₂H₂₁FN₂O, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Piperidine Rings : The synthesis begins with the formation of piperidine rings through hydrogenation of pyridine derivatives using catalysts such as cobalt or nickel.
- Fluoromethylation : The introduction of the fluoromethyl group is achieved using fluoromethylating agents under controlled conditions.
- Coupling Reaction : Finally, the piperidine derivatives are coupled with appropriate carbonyl compounds to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent. Key findings include:
- Inhibition of Enzymes : The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit 17β-hydroxysteroid dehydrogenase type 3, which is involved in steroid metabolism .
- Neuroprotective Properties : Some studies suggest that compounds similar to this compound exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The presence of the fluoromethyl group enhances lipophilicity and receptor interactions, making it a valuable target for further research. Comparative studies with similar compounds indicate that variations in substituents significantly affect biological activity. For example:
| Compound | Activity Level |
|---|---|
| This compound | Moderate |
| 3-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one | High |
| 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | Low |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Neuroprotective Studies : Research indicated that derivatives of piperidine compounds exhibited protective effects against neuronal cell death induced by oxidative stress .
- Metabolic Studies : In vitro assays demonstrated that this compound could modulate metabolic pathways related to insulin sensitivity and glucose metabolism .
- Cytotoxicity Assessments : Experiments conducted on various cancer cell lines showed that this compound could induce apoptosis, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone?
The synthesis typically involves coupling fluoromethyl-piperidine and piperidin-3-yl precursors via a methanone linkage. Key steps include:
- Coupling reactions : Use of carbodiimide reagents (e.g., EDC) with catalysts like DMAP in dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization to isolate the product .
- Structural confirmation : NMR and mass spectrometry validate intermediate and final products .
Q. Which spectroscopic and crystallographic techniques confirm the compound's structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, particularly fluoromethyl (-CH2F) and piperidine ring protons .
- X-ray crystallography : Resolves 3D conformation, including bond angles and hydrogen-bonding networks (e.g., piperidine ring puckering) .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (242.33 g/mol) and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Drug development : Acts as a building block for enzyme inhibitors (e.g., kinases) and receptor modulators due to fluorination enhancing metabolic stability .
- Biological probes : Fluorine's electronegativity aids in studying target binding via ¹⁹F NMR or PET imaging .
Q. What are the recommended storage conditions to maintain stability?
Store in tightly closed containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and light to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to improve synthetic yields?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps .
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics .
- Temperature control : Reflux conditions (60–80°C) may accelerate coupling but require monitoring for side reactions .
Q. What computational methods predict the compound's interaction with neurological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine or serotonin receptors. Validate with MD simulations to assess stability .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with fluoromethyl groups) .
Q. How do structural modifications at the fluoromethyl group affect pharmacokinetics?
- SAR studies : Replace -CH2F with -CF3 or -CH2OH to compare logP, solubility, and CYP450 metabolism. Fluorine’s electronegativity increases membrane permeability but may reduce aqueous solubility .
- In vitro assays : Measure metabolic stability in liver microsomes and plasma protein binding to prioritize analogs .
Q. How should conflicting biological activity data across assays be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (IC50 vs. EC50) .
- Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
- Data normalization : Use Z-score analysis to account for inter-experimental variability .
Notes
- Methodological focus : Answers emphasize experimental design and data analysis over definitions.
- Advanced techniques : Highlighted computational and structural biology tools for mechanistic insights.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
